molecular formula C32H45NO4 B11832705 (4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate CAS No. 218600-52-3

(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate

Cat. No.: B11832705
CAS No.: 218600-52-3
M. Wt: 507.7 g/mol
InChI Key: OQQKQIDQBNEPBI-MVJVBKJVSA-N
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Description

The compound (4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate is a complex organic molecule with a unique structure. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct configuration of the molecule. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • Isoxazole-4-carboxylate
  • Isoxazole-5-carboxylate
  • Isoxazole-3-carboxylate

Uniqueness

What sets this compound apart is its unique structure, which includes multiple stereocenters and a complex ring system. This structural complexity can lead to unique biological activities and make it a valuable compound for research and development.

Properties

CAS No.

218600-52-3

Molecular Formula

C32H45NO4

Molecular Weight

507.7 g/mol

IUPAC Name

methyl (1S,2R,5S,10S,11R,15S)-1,2,8,8,15,22,22-heptamethyl-12-oxo-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-13,17(21),18-triene-5-carboxylate

InChI

InChI=1S/C32H45NO4/c1-27(2)11-13-32(26(35)36-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19-18-33-37-25(19)28(3,4)22(29)9-10-30(23,31)6/h15,18,20,22,24H,9-14,16-17H2,1-8H3/t20-,22?,24-,29-,30+,31+,32-/m0/s1

InChI Key

OQQKQIDQBNEPBI-MVJVBKJVSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(CC6=C(C5(C)C)ON=C6)C)C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC6=C(C5(C)C)ON=C6)C)C)C)C(=O)OC)C

Origin of Product

United States

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